

# Application Notes and Protocols: Immunohistochemical Analysis of CD31 in SKLB1002-Treated Tumors

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## Compound of Interest

Compound Name: **SKLB1002**

Cat. No.: **B612002**

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the anti-angiogenic effects of **SKLB1002** in tumor models through immunohistochemical (IHC) staining for the endothelial cell marker CD31.

## Introduction

**SKLB1002** is a potent and specific small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinase activity.<sup>[1][2]</sup> By inhibiting the VEGF-induced phosphorylation of VEGFR2, **SKLB1002** effectively blocks downstream signaling pathways, leading to a reduction in angiogenesis, the formation of new blood vessels.<sup>[2][3]</sup> This anti-angiogenic activity makes **SKLB1002** a promising candidate for cancer therapy, as tumors rely on neovascularization for growth and metastasis.

One of the key methods to evaluate the efficacy of anti-angiogenic agents like **SKLB1002** is to quantify the microvessel density (MVD) within the tumor tissue. CD31, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), is a transmembrane glycoprotein robustly expressed on the surface of endothelial cells.<sup>[4]</sup> As such, immunohistochemical staining for CD31 is a widely accepted method for highlighting the tumor vasculature and enabling the

quantification of MVD. A reduction in CD31-positive structures in **SKLB1002**-treated tumors compared to controls is indicative of the compound's anti-angiogenic effect.[2]

This document provides a detailed protocol for performing CD31 immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tumor sections from preclinical models treated with **SKLB1002**.

## Data Presentation

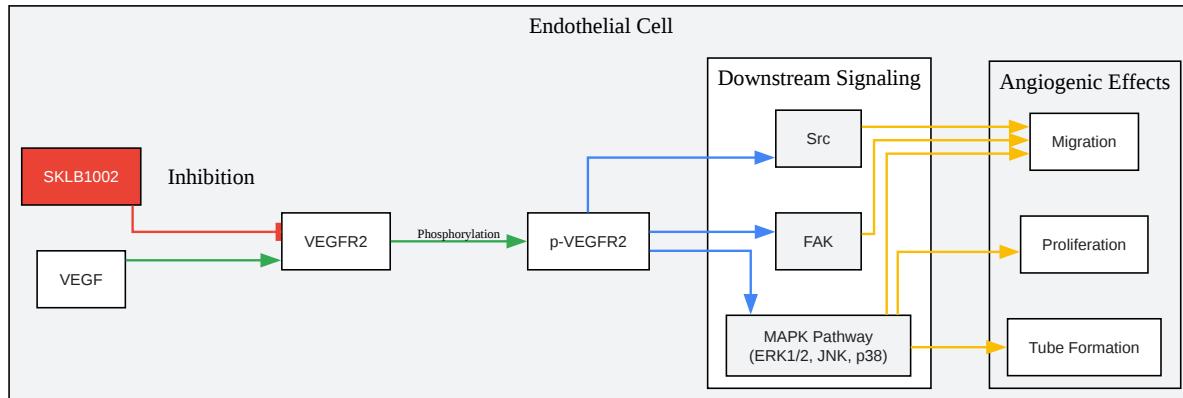
The following table summarizes representative quantitative data for CD31 expression analysis in tumor xenografts treated with **SKLB1002**. Data is presented as mean  $\pm$  standard deviation.

Treatment Group	N	Microvessel	
		Density (MVD) (vessels/mm <sup>2</sup> )	Vessel Area (%)
Vehicle Control	10	125 $\pm$ 15	12.8 $\pm$ 2.5
SKLB1002 (50 mg/kg)	10	65 $\pm$ 10	6.2 $\pm$ 1.8
SKLB1002 (100 mg/kg)	10	40 $\pm$ 8	3.5 $\pm$ 1.2

This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the tumor model and experimental conditions.

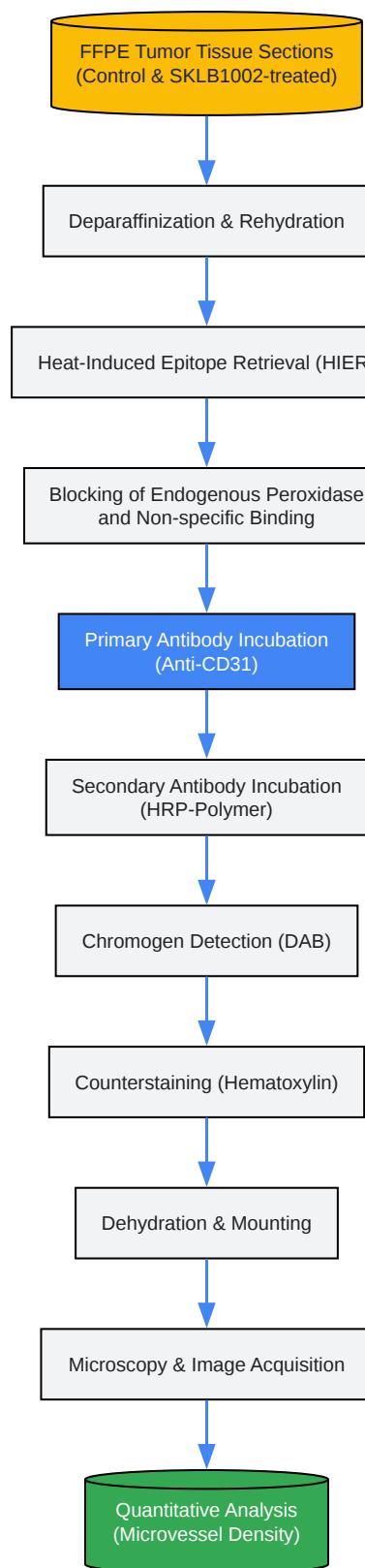
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **SKLB1002** and the experimental workflow for CD31 immunohistochemistry.



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Caption: Mechanism of action of **SKLB1002** in inhibiting angiogenesis.

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Caption: Experimental workflow for CD31 immunohistochemistry.

# Experimental Protocols

## Materials and Reagents

- FFPE tumor tissue sections (3-5  $\mu$ m) on positively charged slides
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
- Hydrogen Peroxide solution (3%)
- Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
- Phosphate Buffered Saline (PBS)
- Primary Antibody: Rabbit Polyclonal to CD31 (e.g., Abcam ab28364) or Mouse Monoclonal to CD31 (e.g., Agilent JC70A)
- HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
- DAB (3,3'-Diaminobenzidine) chromogen kit
- Hematoxylin counterstain
- Mounting medium
- Coplin jars
- Humidified chamber
- Light microscope

## Protocol for CD31 Immunohistochemistry

This protocol is optimized for FFPE tissue sections.

1. Deparaffinization and Rehydration a. Bake slides at 60°C for at least 30 minutes. b. Immerse slides in three changes of xylene for 5 minutes each. c. Rehydrate sections by sequential 5-minute immersions in:
  - 100% Ethanol (2 changes)
  - 95% Ethanol (2 changes)
  - 70% Ethanol (1 change) d. Rinse slides in deionized water for 5 minutes.
2. Heat-Induced Epitope Retrieval (HIER) a. Pre-heat antigen retrieval buffer (Citrate Buffer, pH 6.0) to 95-100°C in a water bath or steamer. b. Immerse slides in the hot retrieval buffer and incubate for 20-30 minutes. c. Allow slides to cool in the buffer for 20 minutes at room temperature. d. Rinse slides with PBS (3 changes for 5 minutes each).
3. Blocking a. Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes. b. Rinse with PBS (3 changes for 5 minutes each). c. Apply blocking buffer and incubate for 30-60 minutes in a humidified chamber to prevent non-specific antibody binding.
4. Primary Antibody Incubation a. Dilute the primary anti-CD31 antibody to its optimal concentration in blocking buffer (e.g., 1:100 to 1:400, requires optimization). b. Gently blot the blocking buffer from the slides without letting the tissue dry. c. Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.
5. Secondary Antibody and Detection a. Rinse slides with PBS (3 changes for 5 minutes each). b. Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions and incubate for 30-60 minutes at room temperature. c. Rinse slides with PBS (3 changes for 5 minutes each). d. Prepare the DAB chromogen solution according to the manufacturer's kit. e. Apply the DAB solution to the sections and monitor for color development (typically 1-10 minutes). Brown precipitate indicates a positive signal. f. Stop the reaction by immersing the slides in deionized water.
6. Counterstaining, Dehydration, and Mounting a. Counterstain the sections with hematoxylin for 1-5 minutes to visualize cell nuclei. b. "Blue" the hematoxylin by rinsing in running tap water. c. Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%) and clear in xylene. d. Apply a drop of mounting medium and coverslip the slides.

## Image Acquisition and Analysis

- Image Acquisition: Images of stained sections should be captured using a light microscope equipped with a digital camera. For each tumor, capture images of at least 3-5 randomly selected high-power fields (e.g., 200x or 400x magnification), focusing on areas with the highest vascular density ("hot spots").
- Quantitative Analysis (Microvessel Density):
  - CD31-positive structures (individual cells or clusters of endothelial cells clearly separate from adjacent microvessels) are counted as individual vessels.
  - The microvessel density is calculated as the number of vessels per unit area (e.g., vessels/mm<sup>2</sup>).
  - Image analysis software (e.g., ImageJ) can be used to automate the quantification of vessel count and vessel area.
  - Statistical analysis (e.g., t-test or ANOVA) should be performed to compare MVD between the vehicle control and **SKLB1002**-treated groups.

## Troubleshooting

- No Staining: Verify primary antibody and secondary antibody compatibility and concentrations. Ensure proper antigen retrieval was performed.
- High Background: Inadequate blocking or insufficient washing between steps. Titrate primary antibody to a higher dilution.
- Tissue Detachment: Use positively charged slides and handle slides gently throughout the process.

By following these protocols, researchers can effectively utilize CD31 immunohistochemistry to assess the anti-angiogenic properties of **SKLB1002** in preclinical tumor models.

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## References

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